molecular formula C20H15ClN2 B11119645 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole

Cat. No.: B11119645
M. Wt: 318.8 g/mol
InChI Key: RRLKVLIFTKPFTG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole is a disubstituted benzimidazole derivative featuring a 4-chlorobenzyl group at the N1 position and a phenyl group at the C2 position of the benzimidazole core. This structure combines aromatic and heterocyclic moieties, which are known to influence biological activity, solubility, and electronic properties.

Properties

Molecular Formula

C20H15ClN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C20H15ClN2/c21-17-12-10-15(11-13-17)14-23-19-9-5-4-8-18(19)22-20(23)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

RRLKVLIFTKPFTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

One-Pot Catalytic Methods

Recent advances emphasize single-step syntheses using bifunctional catalysts. Zinc triflate (10 mol%) in ethanol at reflux enables the condensation of o-phenylenediamine, benzaldehyde, and 4-chlorobenzyl bromide in 8 hours, yielding 83% product . This method avoids isolating intermediates, reducing purification steps.

Key Reaction Parameters :

  • Catalyst : Zn(OTf)₂ (10 mol%)

  • Solvent : Ethanol (5 mL/mmol)

  • Temperature : 80°C

  • Time : 8 hours

IR and ¹H NMR data confirm the structure:

  • IR (KBr) : 3426 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆) : δ 7.85–7.82 (m, 2H, Ar–H), 5.35 (s, 2H, N–CH₂), 4.88 (s, 1H, NH) .

Green Chemistry Innovations

Environmentally benign protocols utilize water as a solvent. Sodium bisulfite (2.4 mmol) catalyzes the reaction of o-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), and 4-chlorobenzyl bromide (1.2 mmol) in water at 85°C for 2 hours, achieving 89% yield . This method eliminates organic solvents and reduces waste.

Advantages :

  • Solvent : Water (1.2 L/mol)

  • Catalyst Recovery : Sodium bisulfite is recyclable

  • Purity : >98% after recrystallization

Mechanistic Insights and Side Reactions

The condensation-alkylation mechanism proceeds via:

  • Formation of Schiff base : o-phenylenediamine reacts with benzaldehyde to form an imine intermediate .

  • Cyclization : Acidic or oxidative conditions promote aromatization to 2-phenylbenzimidazole .

  • N-Alkylation : The benzimidazole nitrogen attacks 4-chlorobenzyl bromide in an SN2 mechanism .

Common Side Products :

  • 1,3-Disubstituted Isomers : Due to over-alkylation (mitigated by controlling stoichiometry) .

  • Hydrolysis Products : If moisture is present during alkylation (prevented using anhydrous solvents) .

Industrial-Scale Considerations

For bulk production, the Cs₂CO₃/DMF system is preferred due to scalability . A patent by Watson et al. (2012) details a continuous-flow reactor achieving 95% yield at 100 g/hour . Key parameters include:

  • Residence Time : 30 minutes

  • Temperature : 80°C

  • Workup : Liquid-liquid extraction with ethyl acetate/water .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Scientific Research Applications

Anticancer Activity

The compound has demonstrated significant anticancer properties. A notable study evaluated its effectiveness against various cancer cell lines, including MCF-7 breast cancer cells. The compound induced apoptosis in these cells, with a calculated IC50 value of approximately 25.72 µM, indicating its potential as an anticancer agent .

Case Study:

  • Study Title: Evaluation of Anticancer Activity
  • Cell Line: MCF-7
  • IC50 Value: 25.72 ± 3.95 µM
  • Methodology: Flow cytometry analysis was utilized to assess apoptosis rates.

Antimicrobial Properties

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole exhibits notable antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Data Table: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant Staphylococcus aureus4

Case Study:

  • Study Title: Antimicrobial Efficacy of Benzimidazole Derivatives
  • Methodology: Compounds were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity. It has been tested against common fungal strains, including Candida albicans and Aspergillus niger, with moderate efficacy observed.

Data Table: Antifungal Activity

Fungal StrainMIC (µg/mL)Reference
Candida albicans64
Aspergillus niger64

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor in various industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing corrosion rates.

Case Study:

  • Study Title: Corrosion Inhibition Properties
  • Methodology: Electrochemical techniques were employed to assess the corrosion rates in acidic environments.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Key Insights :

  • C2 Substitution : Phenyl groups at C2 (target compound) versus 4-chlorophenyl (compound 5) alter electronic properties, with the latter introducing stronger electron-withdrawing effects .

Physicochemical Properties

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Solubility Profile
This compound Not reported Expected C=N stretch near 1608 Likely low in polar solvents
2-(4-Chlorophenyl)-1H-benzimidazole (5) 290 1608 (–C=N) Poor in CDCl3; requires DMSO-d6
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole Not reported 3446.91 (C-H aromatic), 1390.72 (C-N) Low solubility in common solvents
2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole Not reported Not reported Sparingly soluble in CDCl3

Key Insights :

  • Melting Points : Compound 5 exhibits a high melting point (290°C) due to strong intermolecular interactions from the unsubstituted N1 position .
  • Solubility: Bulky N1 substituents (e.g., benzyl) reduce solubility in non-polar solvents, as seen in deuterated chloroform challenges .

Key Insights :

  • Antimicrobial vs.
  • Substituent Impact : The 4-methoxyphenyl group (compound 8) may reduce cytotoxicity but requires further validation .

Biological Activity

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and colorectal cancer (SW620).

Key Findings:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.05 to 62.14 µM against different cancer cell lines, demonstrating effectiveness comparable to standard chemotherapeutic agents like 5-Fluorouracil .
  • Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .

Antimicrobial Activity

This compound also displays notable antimicrobial activity against a range of pathogens.

Testing Results:

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent antibacterial effects. For instance, it showed a MIC of 50 µg/mL against Staphylococcus aureus and E. coli, outperforming some conventional antibiotics .
  • Fungal Activity : Antifungal assessments revealed moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this benzimidazole derivative have been documented as well.

Research Insights:

  • The compound has been reported to inhibit pro-inflammatory cytokines in vitro, demonstrating potential as an anti-inflammatory agent. This effect is particularly relevant in conditions characterized by chronic inflammation .

Antiviral Activity

Emerging data suggest that this compound may possess antiviral properties , particularly against RNA viruses.

Observations:

  • Studies indicate that derivatives of benzimidazole can inhibit viral RNA synthesis by targeting RNA polymerase II, which is crucial for viral replication .
  • In specific cases, compounds similar to this compound have shown effectiveness against human cytomegalovirus (HCMV) and hepatitis C virus (HCV), with EC50 values in the nanomolar range .

Summary Table of Biological Activities

Activity Type Effectiveness Key Findings
AnticancerIC50: 0.05 - 62.14 µMInduces apoptosis via mitochondrial pathways
AntimicrobialMIC: 50 µg/mLEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryModerateInhibits pro-inflammatory cytokines
AntiviralEC50: Low nanomolarEffective against HCMV and HCV

Case Studies

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant reduction in cell viability, with accompanying morphological changes indicative of apoptosis .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics and showed superior activity against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in antimicrobial resistance scenarios .
  • Inflammation Model : In vivo studies using animal models indicated that administration of the compound significantly reduced markers of inflammation compared to control groups .

Q & A

Q. What are the established synthetic routes for 1-[(4-chlorophenyl)methyl]-2-phenylbenzimidazole and its derivatives?

The synthesis of benzimidazole derivatives often involves cyclocondensation reactions. For example, a related compound, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a key intermediate for fungicides like metconazole), is synthesized via alkylation of methyl or ethyl esters using sodium hydride and methyl halides, followed by hydrolysis . For this compound, analogous methods may include reacting 4-chlorobenzyl chloride with 2-phenylbenzimidazole precursors under basic conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalysts) is critical for yield improvement.

Q. How can structural characterization of this compound be performed to confirm its identity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, a benzimidazole derivative (C₂₂H₂₀N₂O₄) was characterized using SC-XRD, revealing monoclinic symmetry (space group P2₁/c) with lattice parameters a = 7.9717 Å, b = 16.4327 Å, and c = 14.3560 Å . Complementary techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm functional groups.

Q. What are the primary research applications of this compound in medicinal chemistry?

Benzimidazole derivatives are explored as enzyme inhibitors. For instance, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate acts as a prolyl-hydroxylase inhibitor, modulating hypoxia-inducible factors (HIFs) . Structure-activity relationship (SAR) studies on this compound could focus on substituent effects (e.g., halogen positioning) on target binding affinity.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar benzimidazoles?

Discrepancies often arise from variations in substituent stereochemistry or intermolecular interactions. For example, the dihedral angle between the benzimidazole core and substituent rings (e.g., 24.07° for chlorophenyl vs. 67.24° for phenyl in a related compound) significantly impacts bioactivity . To address contradictions:

  • Perform comparative molecular dynamics simulations.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Validate findings with in vitro enzymatic assays under standardized conditions (e.g., pH, cofactors) .

Q. What strategies optimize the synthetic yield of this compound for large-scale research applications?

Key optimizations include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers. Reported yields for analogous compounds range from 65–85%, depending on steric hindrance .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Chlorine atoms increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring slows cytochrome P450-mediated oxidation .
  • Toxicity screening : Use in vitro hepatocyte models and Ames tests to assess metabolic byproducts .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • HPLC-MS : Employ a C18 column with a methanol/water gradient (0.1% formic acid) for separation. Detect impurities at ppm levels using selected ion monitoring (SIM).
  • DSC/TGA : Assess thermal stability and polymorphic forms .

Q. How can computational tools aid in designing novel derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIF prolyl-hydroxylase) .
  • QSAR models : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area, H-bond donors) .

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